Sucrose 6,6'-Dicarboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sucrose 6,6’-Dicarboxylic Acid is used in the manufacture of sucrose carboxylic acid derivatives as antioxidants for the prevention of lifestyle-related diseases .

Synthesis Analysis

The synthesis of Sucrose 6,6’-Dicarboxylic Acid involves the use of enzymes such as Sucrose Synthases (SuSy). SuSy is a glycosyl transferase enzyme that plays a key role in sugar metabolism, primarily in sink tissues. SuSy catalyzes the reversible cleavage of sucrose into fructose and either uridine diphosphate glucose (UDP-G) or adenosine diphosphate glucose (ADP-G) .

科学的研究の応用

Catalytic Activity Modification : Sucrose has been found to modify the catalytic activity of certain enzymes, such as glutamic dehydrogenase. It inhibits the glutamate specific catalytic activity while stimulating monocarboxylic acid activity. Sucrose also impacts the physical properties of enzymes, like preventing aggregation and increasing stability against heat denaturation. This suggests its potential in studying protein structure transitions (Yielding, 1970).

Sucrose Chemistry and Sucrochemicals : Sucrose's conformational structure, based on an intramolecular hydrogen-bond network, is significant in its chemical applications. It serves as a raw material for producing sucrochemicals, such as organic acids, amino acids, and vitamins, through microbial conversion. Advances in biotechnology have made these processes more efficient and directed towards new chemical products (Queneau et al., 2007).

Electrocatalytic Oxidation Products : The electrocatalytic oxidation of sucrose produces sucronic acids, specifically monocarboxylic and 6-monocarboxylic acids. These have been identified and quantified using various analytical techniques, indicating the potential for sucrose in electrochemical applications (Parpot et al., 1997).

Role in Sugar Metabolism : Sucrose synthase (SuSy) plays a crucial role in sugar metabolism in plants, especially in sink tissues. It catalyzes the reversible cleavage of sucrose into fructose and nucleoside diphosphate glucose, impacting energy production and synthesis of complex carbohydrates. This understanding can aid in agricultural improvements (Stein & Granot, 2019).

Biocatalytic Glycosylation Processes : Sucrose synthase has garnered interest for its potential in biocatalytic glycosylation processes. It catalyzes the transfer of a glucosyl moiety between fructose and a nucleoside diphosphate. This has implications for NDP-sugar synthesis, sucrose analog synthesis, and glycoside synthesis, offering avenues for industrial applications (Schmölzer et al., 2016).

Bio-Based Degradable Thermosets : Sucrose-based carboxylic acids are used as cross-linkers with bio-based epoxy resin to create degradable thermosets with excellent physical and mechanical properties. This is particularly relevant for sustainable materials development (Ma & Webster, 2015).

Regio- and Stereoselective Transformations : Sucrose's structure allows for selective transformations at its terminal positions, aiding in the synthesis of modified derivatives like amines, uronic acids, and crown ether analogues. This has implications for the synthesis of novel organic compounds (Jarosz & Mach, 2002).

pH-Sensitive Glycopolymers for Drug Delivery : Sucrose esters have been explored for creating biodegradable and biocompatible pH-responsive glucose-containing copolymeric hydrogels. These are studied for oral drug delivery systems, demonstrating the role of sucrose in pharmaceutical applications (Mahkam et al., 2006).

特性

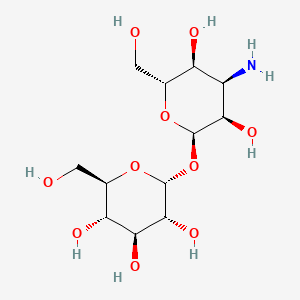

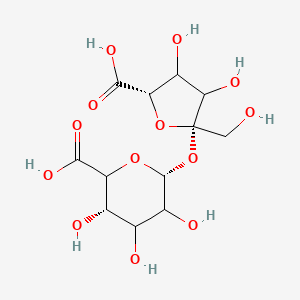

IUPAC Name |

(3S,6R)-6-[(2S,5S)-5-carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O13/c13-1-12(8(18)5(17)7(24-12)10(21)22)25-11-4(16)2(14)3(15)6(23-11)9(19)20/h2-8,11,13-18H,1H2,(H,19,20)(H,21,22)/t2?,3-,4?,5?,6?,7-,8?,11+,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNZTHDJQODXMS-OTBDHKOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C(C(C(O1)C(=O)O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@]1(C(C([C@H](O1)C(=O)O)O)O)O[C@@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sucrose 6,6'-Dicarboxylic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-1,5-dihydropyrido[2,3-b]pyrazine-2,8-dione](/img/structure/B568657.png)

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)